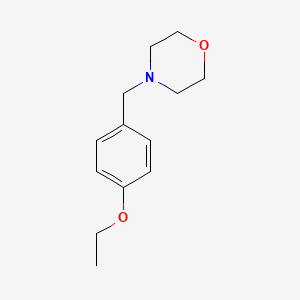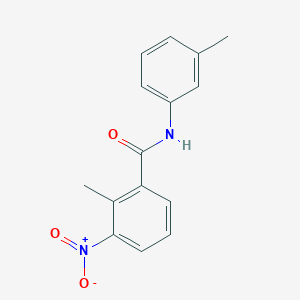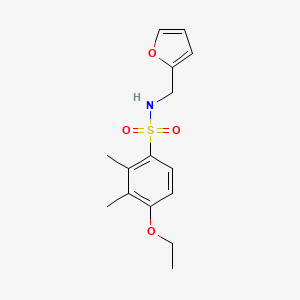![molecular formula C17H19NO4 B5860645 3-[(5-tert-butyl-2-methyl-3-furoyl)amino]benzoic acid](/img/structure/B5860645.png)
3-[(5-tert-butyl-2-methyl-3-furoyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-tert-butyl-2-methyl-3-furoyl)amino]benzoic acid, also known as TFMBA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a critical role in the inflammatory response. TFMBA has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mechanism of Action
3-[(5-tert-butyl-2-methyl-3-furoyl)amino]benzoic acid inhibits COX-2 by binding to the active site of the enzyme. This prevents the enzyme from converting arachidonic acid into prostaglandins, which are involved in the inflammatory response. 3-[(5-tert-butyl-2-methyl-3-furoyl)amino]benzoic acid has been shown to be a non-competitive inhibitor of COX-2, meaning that it does not compete with arachidonic acid for binding to the enzyme.
Biochemical and Physiological Effects
3-[(5-tert-butyl-2-methyl-3-furoyl)amino]benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. 3-[(5-tert-butyl-2-methyl-3-furoyl)amino]benzoic acid has also been shown to reduce the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
3-[(5-tert-butyl-2-methyl-3-furoyl)amino]benzoic acid has several advantages for lab experiments. It is a potent and selective inhibitor of COX-2, which makes it a useful tool for studying the role of COX-2 in various biological processes. 3-[(5-tert-butyl-2-methyl-3-furoyl)amino]benzoic acid is also relatively easy to synthesize, which makes it readily available for research purposes.
One limitation of 3-[(5-tert-butyl-2-methyl-3-furoyl)amino]benzoic acid is that it is not very water-soluble, which can make it difficult to administer in vivo. Another limitation is that it is a non-selective inhibitor of COX-1 and COX-2 at high concentrations, which can lead to unwanted side effects.
Future Directions
There are several future directions for research on 3-[(5-tert-butyl-2-methyl-3-furoyl)amino]benzoic acid. One area of interest is the development of more water-soluble derivatives of 3-[(5-tert-butyl-2-methyl-3-furoyl)amino]benzoic acid, which would make it easier to administer in vivo. Another area of interest is the development of more selective COX-2 inhibitors, which would reduce the risk of side effects associated with non-selective inhibitors. Finally, 3-[(5-tert-butyl-2-methyl-3-furoyl)amino]benzoic acid and its derivatives may have potential as anti-cancer agents, and further research is needed to explore this possibility.
Synthesis Methods
3-[(5-tert-butyl-2-methyl-3-furoyl)amino]benzoic acid can be synthesized by reacting 3-aminobenzoic acid with 5-tert-butyl-2-methyl-3-furoyl chloride in the presence of a base such as triethylamine. The reaction yields 3-[(5-tert-butyl-2-methyl-3-furoyl)amino]benzoic acid as a white solid with a melting point of 220-222°C.
Scientific Research Applications
3-[(5-tert-butyl-2-methyl-3-furoyl)amino]benzoic acid has been widely used in scientific research as a COX-2 inhibitor. COX-2 is an enzyme that is responsible for the production of prostaglandins, which play a critical role in the inflammatory response. 3-[(5-tert-butyl-2-methyl-3-furoyl)amino]benzoic acid has been shown to be a potent inhibitor of COX-2, and has been used to study the role of COX-2 in various biological processes.
properties
IUPAC Name |
3-[(5-tert-butyl-2-methylfuran-3-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-10-13(9-14(22-10)17(2,3)4)15(19)18-12-7-5-6-11(8-12)16(20)21/h5-9H,1-4H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBCNNUYXGKSMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)(C)C)C(=O)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(5-Tert-butyl-2-methylfuran-3-yl)carbonyl]amino}benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5860563.png)


![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)butanamide](/img/structure/B5860586.png)
![2-(4-fluorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5860601.png)

![4-({[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5860606.png)


![2-(3,5-dimethylphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5860631.png)


![2-[(1-benzyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5860638.png)
![2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide](/img/structure/B5860650.png)